molecular formula C17H20N4O3 B1208401 Imazaquin ammonium CAS No. 81335-47-9

Imazaquin ammonium

Cat. No.: B1208401
CAS No.: 81335-47-9
M. Wt: 328.4 g/mol
InChI Key: VJBCNMFKFZIXHC-UHFFFAOYSA-N
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Description

Imazaquin ammonium is a racemic mixture of imazaquin, an imidazolinone herbicide. It is widely used to control a broad spectrum of weed species, including both annual and perennial weeds. This compound is particularly effective in agricultural settings, especially for crops like soybeans. The compound is known for its ability to inhibit acetohydroxy acid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imazaquin ammonium involves the reaction of 3-quinolinecarboxylic acid with an imidazolinone derivative. The process typically includes the following steps:

    Formation of Imidazolinone Core: The imidazolinone core is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling with Quinoline Derivative: The imidazolinone core is then coupled with a quinoline derivative under acidic or basic conditions to form imazaquin.

    Formation of Ammonium Salt: Finally, imazaquin is reacted with ammonium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Imazaquin ammonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Imazaquin ammonium has a wide range of scientific research applications:

Mechanism of Action

Imazaquin ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxy acid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. By inhibiting AHAS, this compound disrupts protein synthesis in plants, leading to their death. The molecular targets include the active site of AHAS, where imazaquin binds and prevents the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Imazaquin ammonium belongs to the imidazolinone class of herbicides, which includes other compounds such as:

  • Imazapyr
  • Imazapic
  • Imazethapyr
  • Imazamox
  • Imazamethabenz-methyl

Uniqueness

This compound is unique due to its specific binding affinity for AHAS and its effectiveness against a broad spectrum of weed species. Compared to other imidazolinone herbicides, imazaquin has a distinct quinoline ring structure that contributes to its unique chemical properties and herbicidal activity .

Properties

IUPAC Name

azane;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3.H3N/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBCNMFKFZIXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81335-37-7 (Parent)
Record name Imazaquin-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81335-47-9
Record name Imazaquin ammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81335-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazaquin-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, ammonium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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